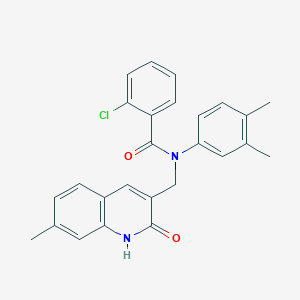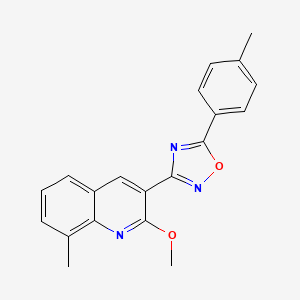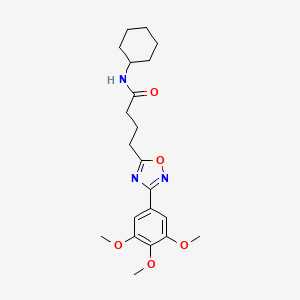
N-cyclohexyl-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is a synthetic compound that belongs to the family of oxadiazole derivatives. This compound has been the focus of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating various cellular signaling pathways. In particular, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to modulate the activity of various transcription factors, including nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects in various experimental models. In vitro studies have demonstrated that this compound can inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In vivo studies have demonstrated that this compound can reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to inhibit tumor growth in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclohexyl-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is its broad range of pharmacological activities. This compound has been shown to exhibit anti-inflammatory, analgesic, antitumor, and plant growth-promoting activities, among others. Another advantage is its relatively low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is the lack of understanding of its mechanism of action, which can hinder the development of more specific and effective therapeutic strategies.
Zukünftige Richtungen
There are many potential future directions for the research and development of N-cyclohexyl-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide. One direction is the further investigation of its pharmacological activities in various disease models, with a focus on elucidating its mechanism of action and identifying more specific targets for therapeutic intervention. Another direction is the development of more effective formulations and delivery methods to improve its solubility and bioavailability. Additionally, the potential use of this compound in agriculture and material science should be further explored. Overall, the diverse range of potential applications for this compound makes it a promising candidate for further research and development in various fields of science.
Synthesemethoden
The synthesis of N-cyclohexyl-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with cyclohexylamine and butanoyl chloride. The reaction is carried out under reflux conditions in the presence of a base catalyst such as triethylamine. The resulting product is then purified by column chromatography to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential applications in various fields of science. In medicine, this compound has been shown to exhibit significant anti-inflammatory, analgesic, and antitumor activities. It has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease. In agriculture, this compound has been studied for its ability to enhance plant growth and resistance to various environmental stresses. In material science, this compound has been investigated for its potential use as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
N-cyclohexyl-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O5/c1-26-16-12-14(13-17(27-2)20(16)28-3)21-23-19(29-24-21)11-7-10-18(25)22-15-8-5-4-6-9-15/h12-13,15H,4-11H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDWVSSRGKHSQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CCCC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

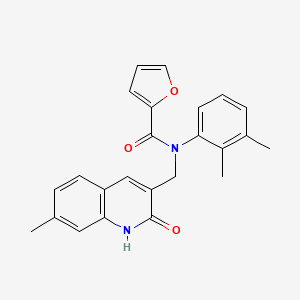
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7701926.png)
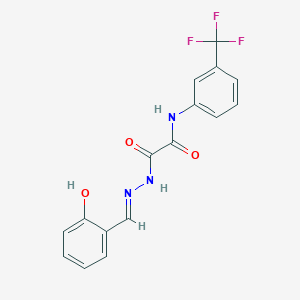
![4-[2-(N-methyl4-methoxybenzenesulfonamido)acetamido]benzamide](/img/structure/B7701933.png)
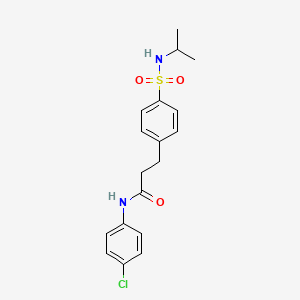
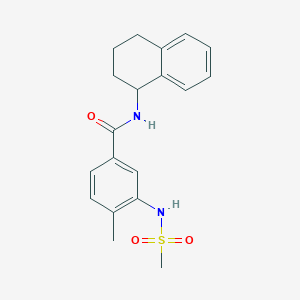
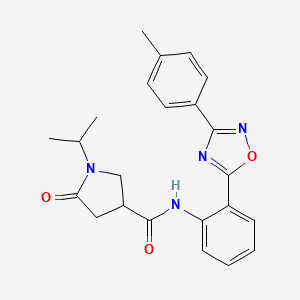
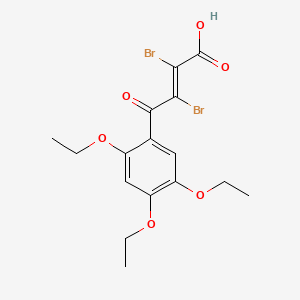
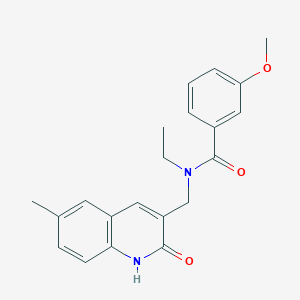
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7701975.png)
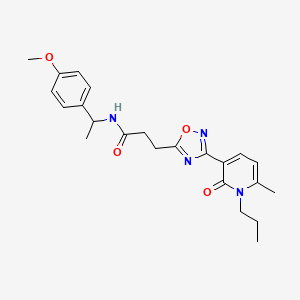
![methyl 2-[4-(benzylsulfamoyl)-2-methylphenoxy]acetate](/img/structure/B7701984.png)
